Ripk-IN-4 is a selective inhibitor of Receptor-Interacting Protein Kinase 1, a serine/threonine kinase involved in various cellular processes, particularly in the regulation of cell death and inflammation. This compound has garnered attention due to its potential therapeutic applications in diseases characterized by excessive inflammation and cell death, such as neurodegenerative disorders and cancer.
Ripk-IN-4 was developed as part of a series of inhibitors targeting Receptor-Interacting Protein Kinase 1. Its synthesis and evaluation were reported in scientific literature, detailing its efficacy and selectivity compared to other kinase inhibitors. The compound is derived from structural modifications of existing inhibitors to enhance potency and selectivity.
Ripk-IN-4 belongs to the class of small molecule inhibitors specifically designed to inhibit the kinase activity of Receptor-Interacting Protein Kinase 1. It is classified under the broader category of therapeutic agents aimed at modulating signaling pathways involved in inflammation and apoptosis.
The synthesis of Ripk-IN-4 involves several key steps, typically starting from commercially available starting materials. The process includes:
The synthesis often employs techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Ripk-IN-4.
Ripk-IN-4 has a defined molecular structure characterized by specific functional groups that confer its selective inhibitory properties. The exact chemical structure can be represented by its molecular formula, which includes various elements such as carbon, hydrogen, nitrogen, and oxygen.
The molecular weight of Ripk-IN-4 is typically provided alongside its structural representation. Detailed data regarding bond lengths, angles, and stereochemistry can be obtained through computational modeling or crystallographic studies if available.
Ripk-IN-4 undergoes specific chemical reactions that are crucial for its activity as a kinase inhibitor. These reactions primarily involve:
The kinetics of these reactions can be studied using enzyme assays where the inhibition potency is measured under various conditions, providing insights into the compound's mechanism of action.
Ripk-IN-4 inhibits Receptor-Interacting Protein Kinase 1 by binding to its active site, preventing ATP from accessing the kinase domain. This inhibition disrupts downstream signaling pathways associated with inflammation and cell death.
Experimental data from biochemical assays demonstrate the effectiveness of Ripk-IN-4 in reducing kinase activity in cellular models exposed to inflammatory stimuli, such as lipopolysaccharide-induced activation. Quantitative measurements often report IC50 values indicating the concentration required for half-maximal inhibition.
Ripk-IN-4 typically exhibits properties such as:
Chemical properties include:
Ripk-IN-4 has several potential applications in scientific research, including:
Receptor-interacting protein kinases (RIPKs) constitute a family of seven serine/threonine kinases (RIPK1–7) characterized by a conserved kinase domain but divergent non-kinase regions that dictate functional specialization [4] [7]. Phylogenetic analyses reveal that RIPK1–5 cluster together, while RIPK6 (LRRK1) and RIPK7 (LRRK2) form a distinct evolutionary branch conserved across plants, invertebrates, and vertebrates. This divergence is attributed to their unique domain architectures: RIPK6/7 feature leucine-rich repeats (LRR), Roc GTPase, and COR dimerization motifs, which enable pathogen recognition and membrane trafficking [4] [7]. Notably, RIPK3 exhibits sporadic gene loss in birds and hibernating mammals, suggesting metabolic or ischemia-reperfusion adaptations, while RIPK1 and RIPK4 share 10/12 critical catalytic residues, indicating overlapping regulatory mechanisms in NF-κB activation [4] [7].
Table 1: Evolutionary and Functional Divergence of RIP Kinases
RIPK Member | Key Domains | Conservation | Primary Functions |
---|---|---|---|
RIPK1 | Kinase, RHIM, Death Domain | Vertebrates, insects, amphibians | Necroptosis, NF-κB, apoptosis |
RIPK2 | Kinase, CARD | Mammals, fish, birds | NOD1/NOD2 signaling, inflammation |
RIPK3 | Kinase, RHIM | Lost in birds/torpor mammals | Necroptosis execution |
RIPK4 | Kinase, Ankyrin repeats | Broad eukaryotic conservation | PKCδ interaction, epithelial development |
RIPK5 (ANKK1) | Kinase, Ankyrin repeats | Vertebrates | Neuropsychiatric disorders |
RIPK6 (LRRK1) | ANK, LRR, Roc/COR, Kinase | Plants, invertebrates, vertebrates | Innate immunity, membrane trafficking |
RIPK7 (LRRK2) | LRR, Roc/COR, Kinase, WD40 | Plants, invertebrates, vertebrates | Parkinson’s disease, immune regulation |
RIPK-IN-4 (CAS 2141969-56-2) is a potent, selective inhibitor of RIPK2, with a reported IC₅₀ of 3 nM. Its molecular formula is C₁₈H₂₁FN₄O₃S (MW: 392.45 g/mol), featuring a benzothiazole core linked to a fluoropyrimidine moiety. This structure enables competitive ATP-binding site occupancy, validated through kinase profiling assays [1] [2]. Pharmacologically, it classifies as a type I kinase inhibitor, binding the active conformation of RIPK2. It demonstrates >100-fold selectivity over RIPK1 (IC₅₀ >300 nM) and minimal off-target activity against related kinases like RIPK3 or MLKL [1] [2]. Unlike pan-RIP inhibitors (e.g., GSK’963), RIPK-IN-4’s specificity arises from its interactions with RIPK2’s unique hydrophobic pocket and CARD domain steric constraints [5].
Table 2: Structural and Pharmacological Profile of RIPK-IN-4 vs. Key Inhibitors
Parameter | RIPK-IN-4 | RIPK2-IN-4 | RIPK1-IN-4 |
---|---|---|---|
Target | RIPK2 | RIPK2 | RIPK1 |
IC₅₀ | 3 nM | 5 nM | 16 nM (RIP1) |
Molecular Weight | 392.45 g/mol | 350.42 g/mol | 401.46 g/mol |
Structure | Benzothiazole-fluoropyrimidine | Bisthiazole scaffold | Pyridinyl-pyrazole |
Selectivity | >100-fold vs. RIPK1/3 | Moderate vs. RIPK1 | Type II DLG-out binder |
Key Domains Bound | Kinase domain | Kinase domain | Inactive kinase conformation |
RIPK1 and RIPK3 are central to necroptosis—a lytic, inflammatory cell death modality triggered by TNF receptor, TLR, or ZBP1 activation. RIPK1 acts as a molecular switch: its scaffolding function (kinase-independent) promotes NF-κB-mediated survival, while its kinase activity drives apoptosis or necroptosis. Upon TNF binding, RIPK1 recruits RIPK3 via RHIM-domain interactions, forming the "necrosome." This complex phosphorylates MLKL, inducing MLKL oligomerization and plasma membrane rupture [3] [6] [8]. Pathologically, dysregulated RIPK1/3 activity is implicated in:
Table 3: RIPK1/3-Dependent Pathways in Disease
Disease Category | Molecular Mechanism | Therapeutic Inhibition Strategy |
---|---|---|
Neurodegeneration | Microglial RIPK1→MLKL activation → IL-1β release | Necrostatin-1 (RIPK1 inhibitor) |
Inflammatory Bowel Disease | Epithelial RIPK3 hyperactivation → barrier disruption | RIPK3 gene deletion or MLKL blockade |
Viral Infection | ZBP1-RIPK3 complex → IFN-driven inflammation | RHIM disruptors (e.g., MCMV M45 protein) |
Cancer Immunogenicity | RIPK1/3-mediated tumor necroptosis → CD8+ T-cell priming | RIPK1 inhibitors + checkpoint blockade |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7